molecular formula C3H3NO2 B14308235 3-Nitrocyclopropene CAS No. 111770-06-0

3-Nitrocyclopropene

Cat. No.: B14308235
CAS No.: 111770-06-0
M. Wt: 85.06 g/mol
InChI Key: VSNJPWJJEIJBEW-UHFFFAOYSA-N
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Description

3-Nitrocyclopropene is an organic compound with the molecular formula C₃H₃NO₂. It is a derivative of cyclopropene, where a nitro group (-NO₂) is attached to the three-membered cyclopropene ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrocyclopropene typically involves the nitration of cyclopropene derivatives. One common method is the reaction of cyclopropene with nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitro compound.

    Nitration of Cyclopropene:

      Reagents: Cyclopropene, Nitric Acid (HNO₃)

      Conditions: Low temperature, controlled addition of nitric acid

      Reaction: C₃H₄+HNO₃C₃H₃NO₂+H₂O \text{C₃H₄} + \text{HNO₃} \rightarrow \text{C₃H₃NO₂} + \text{H₂O} C₃H₄+HNO₃→C₃H₃NO₂+H₂O

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow nitration processes. These methods are designed to handle larger volumes and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Nitrocyclopropene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents.

    Substitution: The nitro group can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

      Conditions: Acidic or basic medium, elevated temperature

      Products: Carboxylic acids or other oxidized derivatives

  • Reduction

      Reagents: Hydrogen gas (H₂) with a palladium catalyst, Lithium aluminum hydride (LiAlH₄)

      Conditions: Room temperature to moderate heating

      Products: 3-Aminocyclopropene

  • Substitution

      Reagents: Nucleophiles such as amines, thiols

      Conditions: Presence of a base or catalyst

      Products: Substituted cyclopropene derivatives

Scientific Research Applications

3-Nitrocyclopropene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Studies have explored its potential as a bioactive molecule, investigating its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-Nitrocyclopropene exerts its effects depends on the specific reaction or application. In general, the nitro group is highly electron-withdrawing, which influences the reactivity of the cyclopropene ring. This can lead to various reaction pathways, including nucleophilic attack, electrophilic addition, and radical reactions.

Comparison with Similar Compounds

3-Nitrocyclopropene can be compared with other nitro-substituted cyclopropenes and related compounds:

    3-Nitrocyclopropane: Similar structure but with a saturated ring, leading to different reactivity.

    Cyclopropene: The parent compound without the nitro group, showing different chemical behavior.

    Nitroethene: A nitro-substituted alkene, which also exhibits unique reactivity due to the presence of the nitro group.

The uniqueness of this compound lies in its strained three-membered ring combined with the electron-withdrawing nitro group, which creates a highly reactive and versatile compound for various chemical transformations.

Properties

CAS No.

111770-06-0

Molecular Formula

C3H3NO2

Molecular Weight

85.06 g/mol

IUPAC Name

3-nitrocyclopropene

InChI

InChI=1S/C3H3NO2/c5-4(6)3-1-2-3/h1-3H

InChI Key

VSNJPWJJEIJBEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC1[N+](=O)[O-]

Origin of Product

United States

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